![molecular formula C20H18O3S B3061127 Benzhydryl 4-methylbenzenesulfonate CAS No. 5435-24-5](/img/structure/B3061127.png)
Benzhydryl 4-methylbenzenesulfonate
Overview
Description
Benzhydryl 4-methylbenzenesulfonate is a type of benzene compound . It has a molecular formula of C20H18O3S and an average mass of 338.420 Da .
Synthesis Analysis
The synthesis of Benzhydryl 4-methylbenzenesulfonate or similar compounds often involves nucleophilic substitution reactions . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another method involves the use of p-toluenesulfonyl chloride under solvent-free conditions to synthesize symmetrical bis(benzhydryl)ethers .Molecular Structure Analysis
The molecular structure of Benzhydryl 4-methylbenzenesulfonate consists of 20 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Benzhydryl 4-methylbenzenesulfonate can undergo various chemical reactions. For example, it can be generated from benzhydryl halides by UV irradiation . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .Scientific Research Applications
Photogeneration and Radical Chemistry
Benzhydryl radicals and cations are reactive intermediates central to the understanding of organic reactivity. They can be generated from benzhydryl halides by UV irradiation. Researchers have performed transient absorption (TA) measurements over a wide time range (from femtoseconds to microseconds) to unravel the complete reaction scheme involving these species . Understanding their behavior is crucial for designing new synthetic routes and studying reaction mechanisms.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzhydryl 4-methylbenzenesulfonate, also known as Benzhydryl Tosylate , is a chemical compound that is used as an impurity in the synthesis of Remdesivir
Mode of Action
Benzhydryl compounds are known to generate benzhydryl radicals and cations, which are reactive intermediates central to the understanding of organic reactivity . These intermediates can be generated from benzhydryl halides by UV irradiation .
Biochemical Pathways
It is known that benzhydryl compounds play a role in various chemical reactions, including those involving radicals and cations .
Result of Action
It is known that benzhydryl compounds can undergo a complex sequence of reactions, leading to the generation of radical pairs and ion pairs . These intermediates can further undergo electron transfer and recombination .
Action Environment
It is known that the reaction of benzhydryl compounds can be influenced by factors such as uv irradiation .
properties
IUPAC Name |
benzhydryl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSIYSFOKPVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202726 | |
Record name | Benzhydryl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl 4-methylbenzenesulfonate | |
CAS RN |
5435-24-5 | |
Record name | Benzhydryl 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC20251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzhydryl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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